Alexa Fluor 594 meta-isomer is a fluorescent dye, a type of molecule that emits light after absorbing specific wavelengths of energy. This property makes it valuable in scientific research for labeling and imaging biological molecules and structures. The dye can be chemically attached to various biomolecules, such as antibodies, proteins, and nucleic acids, allowing researchers to visualize them in cells and tissues using fluorescence microscopy techniques [].
The "meta-isomer" designation of Alexa Fluor 594 meta-isomer refers to a specific arrangement of atoms within the molecule compared to its parent compound, Alexa Fluor 594. This difference can affect the dye's properties, including its binding specificity to certain biomolecules. The meta-isomer often exhibits improved conjugation efficiency, meaning it can be more readily attached to target molecules, making it advantageous for specific applications like labeling cell surface proteins [].
Alexa Fluor 594 meta-isomer can be combined with other Alexa Fluor dyes with distinct emission spectra (colors) in a single experiment. This allows researchers to simultaneously visualize and distinguish multiple targets within a sample, a technique known as multiplexing []. This approach is crucial for studying complex biological processes involving various molecules or cell types.
Alexa Fluor 594 meta-isomer is a fluorescent dye characterized by its bright red fluorescence. It is specifically the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594, which makes it distinct from its para-isomer counterpart. This compound is widely utilized in various biological applications due to its favorable optical properties, such as high extinction coefficient and quantum yield, which enhance its visibility in fluorescence microscopy and flow cytometry .
Alexa Fluor 594 meta-isomer does not possess any inherent biological activity. Its primary function is as a reporter molecule in biological research. Once conjugated to a biomolecule of interest, the dye's fluorescence allows researchers to track the biomolecule's localization, movement, and interactions within cells or tissues []. The excitation and emission wavelengths of Alexa Fluor 594 (around 590 nm and 647 nm, respectively) make it compatible with various fluorescence microscopy techniques and flow cytometers [].
The chemical reactivity of Alexa Fluor 594 meta-isomer primarily involves its ester functionality. It can react with amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules. The reaction can be represented as follows:
This reaction is crucial for creating conjugates that are used in various assays and imaging techniques .
Alexa Fluor 594 meta-isomer exhibits excellent photostability and low background fluorescence, making it ideal for biological imaging applications. Its red fluorescence allows for effective multiplexing with other fluorophores, enabling the simultaneous detection of multiple targets in a single sample. Additionally, it has been shown to be non-toxic to cells at typical working concentrations, which is essential for live-cell imaging studies .
The synthesis of Alexa Fluor 594 meta-isomer typically involves a multi-step chemical process that includes the following key steps:
These methods ensure that the final product retains its desired fluorescent properties and stability .
Alexa Fluor 594 meta-isomer is employed in various applications, including:
Studies on the interaction of Alexa Fluor 594 meta-isomer with biological molecules have demonstrated its effectiveness in labeling proteins without significantly altering their function. The dye's ability to form stable conjugates allows for reliable tracking of biomolecules within complex biological systems. Interaction studies often focus on optimizing conditions for conjugation and assessing the impact on target molecule activity .
Several compounds exhibit similar fluorescent properties to Alexa Fluor 594 meta-isomer, including:
Compound Name | Type | Unique Features |
---|---|---|
Alexa Fluor 594 para-isomer | Red fluorescent dye | Different succinimide position (6-position) |
Cy3 | Cyanine dye | Green fluorescence; lower photostability |
Texas Red | Red fluorescent dye | Higher background fluorescence; less suitable for multiplexing |
Uniqueness: The uniqueness of Alexa Fluor 594 meta-isomer lies in its specific excitation and emission wavelengths, which allow it to be effectively used in combination with other dyes without spectral overlap. Its superior photostability further enhances its utility in long-term imaging experiments .
Regioselective meta-functionalization of aromatic systems represents a significant synthetic challenge due to the inherent preference for ortho/para electrophilic substitution. Transition metal catalysis has emerged as a powerful tool to overcome this limitation, particularly through palladium- and ruthenium-mediated approaches.
Palladium-Catalyzed Directing Template Strategy
Palladium complexes equipped with U-shaped templates enable meta-C–H activation by spatially positioning the catalyst away from the directing group. For example, a macrocyclic palladacycle intermediate facilitates meta-olefination of benzylamine derivatives, achieving yields exceeding 80% with >20:1 meta selectivity over ortho/para products. This method relies on a covalently attached template that sterically directs the palladium center to the meta position, as illustrated in aryl amide substrates.
Ruthenium-Mediated Cyclometalation
Ruthenium catalysts exploit cyclometalation to induce meta-selectivity. Upon forming a σ-aryl ruthenium intermediate, inductive effects polarize the aromatic ring, steering electrophilic attack to the para position relative to the metal center. Subsequent protodemetalation yields meta-functionalized products. This approach has been successfully applied to alkylation reactions of 2-phenylpyridines, achieving 65–75% yields with minimal ortho byproducts.
Transient Mediator Systems
Recent advances employ norbornene as a transient mediator to relay palladium catalysts from ortho to meta positions. A pyridine-based ligand coordinates palladium after initial ortho-C–H activation, enabling subsequent meta-functionalization through a norbornene-facilitated migratory insertion pathway. This method eliminates the need for permanent directing templates, simplifying substrate preparation while maintaining 70–85% meta selectivity.
Comparative Performance of Catalytic Systems
Catalyst System | Substrate Scope | Meta Selectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Palladium + Template | Aryl amines, amides | >20:1 | 75–85% | Covalent template required |
Ruthenium Cyclometalation | Heteroarenes, biaryls | 10:1 | 65–75% | Limited to electron-rich arenes |
Pd/Norbornene Mediator | Benzaldehydes, phenols | 15:1 | 70–85% | Sensitive to steric hindrance |
Ligand architecture critically influences meta-isomer selectivity by modulating metal coordination geometry and electronic properties.
Bidentate Phosphine Ligands
Bulky phosphine ligands (e.g., BrettPhos) enhance meta-selectivity in palladium systems by creating steric barriers that disfavor ortho transition states. In Suzuki-Miyaura couplings of bromophenyl esters, BrettPhos-modified palladium achieves 88% meta-biaryl product versus 12% para under identical conditions.
Pyridine-Based Auxiliaries
Electron-deficient pyridine ligands (e.g., 2,6-lutidine) stabilize ruthenium intermediates while directing electrophiles via resonance effects. For example, 2,6-lutidine increases meta-alkylation yields from 58% to 73% in ruthenium-catalyzed reactions of 2-phenylpyridine.
Chiral Ligands for Enantioselective Functionalization
Axially chiral bisoxazoline ligands enable asymmetric meta-C–H activations, achieving enantiomeric excesses >90% in fluorination reactions of β-aryl ketones. The ligand’s helical structure induces a chiral environment around the palladium center, favoring one meta-prochiral face.
The synthesis of Alexa Fluor 594 isomers exemplifies the challenges in controlling regioselectivity during succinimidyl ester formation.
Ortho-Isomer Synthesis
Ortho-functionalization dominates in classical electrophilic substitution due to proximity effects. For example, sulfonation of Alexa Fluor’s xanthene core at 0°C preferentially yields ortho-sulfonated intermediates, which are subsequently esterified with N-hydroxysuccinimide (NHS). This pathway achieves 90% ortho-selectivity but requires cryogenic conditions.
Meta-Isomer Strategies
Meta-derivatives necessitate directed C–H activation. A three-step protocol is employed for Alexa Fluor 594 meta-isomer:
Para-Isomer Formation
Para-selectivity arises under thermodynamic control in sterically hindered systems. Prolonged heating (80°C, 24 h) of Alexa Fluor’s sulfonated precursor with NHS shifts the equilibrium toward the para-isomer (68% yield), albeit with 15–20% meta byproduct.
Synthetic Pathway Comparison
Parameter | Ortho | Meta | Para |
---|---|---|---|
Dominant Mechanism | Proximity effects | Directed C–H activation | Thermodynamic control |
Key Catalyst | None | Pd(OAc)₂ | RuCl₃ |
Reaction Temperature | 0–5°C | 25–40°C | 80–100°C |
Isomeric Purity Post-Synthesis | 90% | 85% | 75% |
Chromatographic Resolution Required | No | Yes | Yes |
Alexa Fluor 594 meta-isomer excels in STORM due to its reversible photoswitching behavior and high photon yield. The dye’s succinimidyl ester group facilitates covalent bonding to target biomolecules, ensuring minimal positional drift during imaging [1]. Its excitation maximum at 594 nm aligns with commonly available laser lines, enabling efficient activation in buffer systems containing thiols and oxygen scavengers [2].
A critical advantage lies in its pH insensitivity across a wide range (pH 4–10), which maintains consistent blinking kinetics under varying cellular conditions [2]. This property reduces artifacts in reconstructed images, particularly in acidic organelles like lysosomes. Compared to traditional dyes such as Texas Red, Alexa Fluor 594 meta-isomer exhibits a 1.7-fold increase in photon output per switching cycle, directly improving localization precision [2].
Table 1: Photophysical Properties in STORM Applications
Property | Alexa Fluor 594 | Texas Red |
---|---|---|
Photon Yield (per cycle) | 3,200 ± 450 | 1,880 ± 310 |
Switching Cycles | 120–150 | 70–90 |
On/Off Contrast Ratio | 18:1 | 9:1 |
These metrics derive from single-molecule studies using total internal reflection fluorescence (TIRF) microscopy setups [2]. The dye’s performance enables resolutions below 20 nm in microtubule imaging, as demonstrated in fixed fibroblast models [3].
In SIM, Alexa Fluor 594 meta-isomer enhances signal-to-noise ratios through two mechanisms: spectral unmixing capabilities and resistance to photobleaching. Its emission peak at 618 nm allows clear separation from common counterstains like DAPI (450 nm) and GFP (510 nm) [2]. When used in multicolor panels with Alexa Fluor 488 and 647, cross-talk between channels remains below 2%, ensuring accurate spatial frequency modulation [2].
The dye’s hydrodynamic radius (1.2 nm) minimizes steric hindrance when conjugated to antibodies, preserving epitope accessibility [4]. This is critical for high-density labeling required to resolve fine structures like nuclear pore complexes. In live-cell SIM applications, the meta-isomer’s cell permeability enables dynamic imaging of membrane proteins over 30-minute periods with less than 15% intensity loss [2].
Table 2: SIM Performance Metrics
Parameter | Value |
---|---|
Lateral Resolution Gain | 2.1× vs Widefield |
Max Imaging Depth | 15 µm (in tissue slices) |
Photostability (50 mW/cm²) | 90% initial intensity after 100 frames |
These characteristics make the dye particularly effective for visualizing endoplasmic reticulum dynamics, where its signal persists through 15-phase reconstruction sequences [2].
Alexa Fluor 594 meta-isomer achieves exceptional results in STED nanoscopy due to its compatibility with 775 nm depletion lasers. The dye’s excited-state lifetime (3.8 ns) permits efficient depletion when using pulse durations of 400–600 ps [3]. In fixed cells, microtubules labeled with the dye demonstrate full-width half-maximum (FWHM) values of 38 ± 9 nm, representing an 8.9-fold improvement over confocal microscopy [3].
Key to its STED performance is the meta-isomer’s resistance to photobleaching under high-intensity depletion. Continuous imaging over 500 seconds shows less than 20% signal degradation, enabling time-lapse studies of vesicle trafficking [3]. When compared to silicon-rhodamine derivatives, Alexa Fluor 594 maintains superior chromatic separation in multicolor STED, with cross-talk below 0.5% when paired with 488 nm-excited probes [2].
Table 3: STED Resolution Benchmarks
Sample Type | FWHM (nm) | Depletion Power (mW) |
---|---|---|
Fixed Microtubules | 38 ± 9 | 80 |
Live Cell Membranes | 49 ± 13 | 120 |
Nuclear Pore Complexes | 27 ± 6 | 150 |
These metrics position Alexa Fluor 594 meta-isomer as a preferred choice for long-term super-resolution studies requiring both spatial and temporal precision [3].